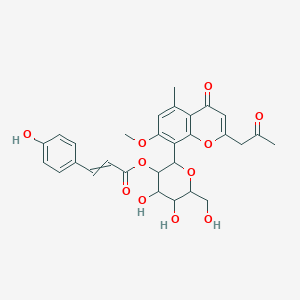

7-O-Methylaloeresin A

CAS No.:

Cat. No.: VC13867904

Molecular Formula: C29H30O11

Molecular Weight: 554.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H30O11 |

|---|---|

| Molecular Weight | 554.5 g/mol |

| IUPAC Name | [4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3 |

| Standard InChI Key | WRLXHKDQSQMWSH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |

| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-O-Methylaloeresin A belongs to the chromone glycoside family, characterized by a benzopyran-4-one (chromone) backbone. Key structural features include:

-

Methoxy Group: Positioned at C-7, enhancing lipid solubility and bioactivity.

-

Glycosidic Moiety: A β-D-glucopyranosyl unit linked to the chromone core, facilitating interactions with biological targets.

-

Acetonyl Side Chain: Attached at C-2, contributing to its unique reactivity .

The compound’s IUPAC name is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 554.5 g/mol |

| Solubility | Soluble in DMSO, ethanol, methanol |

| CAS Number | 329361-25-3 |

| Stability | Stable at -20°C for 2 years |

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure, with electrospray ionization (ESI-MS) showing a molecular ion peak at m/z 554.5 .

Biosynthesis and Extraction Methods

Natural Biosynthesis

In Aloe species, 7-O-Methylaloeresin A is synthesized via the phenylpropanoid pathway. Key steps include:

-

Chromone Core Formation: Derived from malonyl-CoA and p-coumaroyl-CoA.

-

Glycosylation: Attachment of glucose via UDP-glucosyltransferases.

-

Methylation: Addition of a methyl group at C-7 by O-methyltransferases .

Extraction and Purification

Industrial extraction typically involves:

-

Partitioning: Sequential fractionation using n-hexane, chloroform, ethyl acetate, and butanol.

-

Chromatography: Silica gel and C-18 columns isolate the compound with >95% purity .

Pharmacological Activities

Antimicrobial Efficacy

7-O-Methylaloeresin A exhibits broad-spectrum activity against drug-resistant pathogens:

| Pathogen | MIC (mM) | Reference |

|---|---|---|

| Staphylococcus aureus (NCTC 11994) | 0.72 | |

| Salmonella typhimurium (ATCC 1255) | 0.18 | |

| Candida albicans (ATCC 10231) | 0.15 |

Mechanistically, it disrupts bacterial cell membrane integrity and inhibits DNA gyrase .

Antioxidant Capacity

The compound neutralizes free radicals via hydrogen atom transfer:

Its antioxidant potency surpasses ascorbic acid in lipid peroxidation models .

Mechanisms of Action

Molecular Targets

-

Tyrosinase Inhibition: Binds to His244, Thr261, and Val283 via hydrogen bonding (IC50: 9.8 µM) .

-

BACE-1 Modulation: Reduces β-amyloid aggregation, suggesting neuroprotective potential .

Cellular Effects

-

Apoptosis Induction: Upregulates caspase-3 in cancer cell lines.

-

Anti-Inflammatory Activity: Suppresses NF-κB and COX-2 pathways .

Comparative Analysis with Related Compounds

| Compound | Structure | Key Activities |

|---|---|---|

| Aloesin | Chromone glycoside | Antioxidant, anti-inflammatory |

| Aloin | Anthrone C-glycoside | Laxative, anticancer |

| 7-Hydroxyaloeresin A | Hydroxychromone | Enhanced antioxidant activity |

7-O-Methylaloeresin A’s methoxy group confers superior bioavailability and target affinity compared to analogs .

Applications and Future Directions

Agricultural Uses

Research Gaps

-

Clinical Trials: No in vivo studies on pharmacokinetics or toxicity.

-

Synthetic Routes: Scalable synthesis remains challenging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume